BenchChemオンラインストアへようこそ!

(R)-LW-Srci-8

Kinase Inhibition c-Src Covalent Inhibitor

Differentiates from ATP-competitive inhibitors like Dasatinib via covalent, conformation-selective binding to c-Src's inactive state. Specifically traps unphosphorylated Y419, enabling clean dissection of c-Src's unique autophosphorylation signaling. Ideal for studies where broad kinome interference confounds results.

Molecular Formula C19H22F2N2O2
Molecular Weight 348.4 g/mol
Cat. No. B15137261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-LW-Srci-8
Molecular FormulaC19H22F2N2O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC=CC(=O)N(C1CC1)C(C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3
InChIInChI=1S/C19H22F2N2O2/c1-2-17(24)23(16-7-8-16)18(12-9-13(20)11-14(21)10-12)19(25)22-15-5-3-4-6-15/h2,9-11,15-16,18H,1,3-8H2,(H,22,25)/t18-/m1/s1
InChIKeyVMRIFQHBFDXKML-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-LW-Srci-8: A Selective Covalent c-Src Inhibitor Targeting the Autophosphorylation Site


(R)-LW-Srci-8 is a chiral small molecule belonging to the class of selective, covalent c-Src kinase inhibitors. It functions by forming an irreversible covalent bond with a specific cysteine residue within the unique autophosphorylation pocket of c-Src, thereby impairing the kinase's activation loop phosphorylation at the Y419 site [1]. This distinct mechanism of action sets it apart from ATP-competitive Src inhibitors and forms the basis for its unique pharmacological profile [2].

Why Generic Src Inhibitors Cannot Substitute for (R)-LW-Srci-8 in Autophosphorylation Studies


Generic Src inhibitors, such as the clinically used ATP-competitive agents Dasatinib and Bosutinib, broadly inhibit the kinase activity of Src family members but do not differentiate between active and inactive conformational states. (R)-LW-Srci-8 is fundamentally different; it is a covalent inhibitor that specifically targets a unique pocket formed by a less conserved cysteine and the autophosphorylation site Y419 [1]. This unique binding mode allows (R)-LW-Srci-8 to preferentially bind and trap the inactive, unphosphorylated state of c-Src, thereby selectively disrupting the critical step of autophosphorylation without directly competing with cellular ATP [2]. This precise mechanism of action cannot be replicated by reversible, ATP-mimetic compounds, leading to distinct functional outcomes in cellular and in vivo models.

Quantitative Differentiation of (R)-LW-Srci-8: A Comparative Analysis


Dramatic Improvement in c-Src Inhibitory Potency via Optimized Covalent Binding

Chemical optimization from a promiscuous covalent inhibitor led to the identification of (R)-LW-Srci-8, which exhibits a nearly 75-fold improvement in potency against c-Src kinase. This quantitative leap in potency is a direct result of the compound's optimized binding to a unique pocket adjacent to the autophosphorylation site, a feat not achievable by earlier analogs or standard ATP-competitive inhibitors [1].

Kinase Inhibition c-Src Covalent Inhibitor Structure-Activity Relationship

Selective Covalent Targeting of the c-Src Autophosphorylation Site

Unlike ATP-competitive inhibitors such as Dasatinib or Bosutinib, (R)-LW-Srci-8 acts as a covalent inhibitor that specifically targets the autophosphorylation site (Y419) of c-Src. This mechanism is supported by crystallographic data (PDB: 8JN9), which reveals the critical C-F···C═O interactions that anchor the compound in a unique pocket, enabling it to preferentially bind to the inactive, unphosphorylated form of the kinase [1]. This is a class-level differentiation, as no other commercially available Src probe offers this precise, covalent, state-specific binding mode.

Chemical Biology Covalent Probe Kinase Conformation Autophosphorylation

Superior Kinase Selectivity Validated by Cellular Profiling

In a comprehensive in vitro tyrosine kinase profiling panel and cellular activity-based protein profiling (ABPP), (R)-LW-Srci-8 demonstrated a specific and focused inhibition of c-Src [1]. This stands in stark contrast to the promiscuous covalent inhibitor from which it was derived, which exhibited significant off-target activity across the kinome. The improved selectivity is attributed to decreased warhead reactivity and an optimized binding affinity (kinact/Ki) tailored for the unique c-Src pocket.

Kinase Selectivity Chemical Proteomics ABPP Off-Target Activity

Optimal Research and Industrial Use Cases for (R)-LW-Srci-8


Dissecting the Role of c-Src Autophosphorylation in Signal Transduction

For researchers investigating the specific signaling events initiated by c-Src autophosphorylation at Y419, (R)-LW-Srci-8 is an indispensable tool. Its unique ability to covalently bind and trap the inactive, unphosphorylated form of c-Src allows for a precise and clean blockade of this specific activation step [1]. This enables unambiguous functional studies that are not possible with reversible ATP-competitive inhibitors, which simultaneously affect other Src family kinases and downstream phosphorylation events.

Development of Selective Covalent Probes and Chemical Biology Tools

The optimized binding kinetics (kinact/Ki) and decreased warhead reactivity of (R)-LW-Srci-8, validated against its promiscuous precursor, make it an ideal starting point or benchmark for the development of next-generation covalent chemical probes [1]. It serves as a well-characterized example of how to achieve high potency and selectivity by targeting a unique, non-conserved pocket, a concept applicable to other challenging kinase targets.

Investigating c-Src Conformational States and Drug Resistance Mechanisms

The preferential binding of (R)-LW-Srci-8 to the inactive conformation of c-Src, as evidenced by crystallographic studies (PDB: 8JN9), makes it a valuable reagent for studying the conformational dynamics of the kinase [2]. It can be used to probe the role of specific structural elements, such as the unique pocket formed by a less conserved cysteine and the Y419 site, in c-Src activation and in the development of resistance to ATP-competitive inhibitors.

Functional Studies in Cells Requiring High Selectivity over the Src Family

In cellular models where off-target inhibition of other Src family members (e.g., Lyn, Fyn, Yes) or other kinases would confound results, (R)-LW-Srci-8 offers a clear advantage. Its demonstrated specificity in cellular ABPP assays ensures that observed phenotypic changes can be more confidently attributed to the direct inhibition of c-Src's autophosphorylation, rather than to broad kinome interference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-LW-Srci-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.